methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride
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Overview
Description
methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride is a compound with significant importance in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride typically involves the reaction of specific amino acids and esters under controlled conditions. The process often includes steps such as esterification, amidation, and purification to achieve the desired compound. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in the yield and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a substrate for enzymatic reactions and a model compound for studying biochemical pathways. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development and disease treatment .
Mechanism of Action
The mechanism of action of methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Understanding these interactions is crucial for elucidating the compound’s effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to methyl (2R)-2-[(2S)-2-aminopropanamido]-4-methylpentanoate hydrochloride include other amino acid derivatives and esters. These compounds share structural similarities but may differ in their specific functional groups and properties .
Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer specific reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
methyl (2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-6(2)5-8(10(14)15-4)12-9(13)7(3)11;/h6-8H,5,11H2,1-4H3,(H,12,13);1H/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHYLMJQPYGQBM-KZYPOYLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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